molecular formula C13H20BrN3O B10977025 4-bromo-1,3-dimethyl-N-(4-methylcyclohexyl)-1H-pyrazole-5-carboxamide

4-bromo-1,3-dimethyl-N-(4-methylcyclohexyl)-1H-pyrazole-5-carboxamide

Cat. No.: B10977025
M. Wt: 314.22 g/mol
InChI Key: FOKUQIKXBOCJNY-UHFFFAOYSA-N
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Description

4-Bromo-1,3-dimethyl-N-(4-methylcyclohexyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound belonging to the pyrazole family. This compound is characterized by its unique structure, which includes a bromine atom, two methyl groups, and a cyclohexyl group attached to a pyrazole ring. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1,3-dimethyl-N-(4-methylcyclohexyl)-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a 1,3-diketone. This reaction is usually carried out under acidic or basic conditions to form the pyrazole ring.

    N-Alkylation: The N-alkylation step involves the reaction of the pyrazole with an appropriate alkyl halide, such as 4-methylcyclohexyl bromide, under basic conditions to form the desired N-substituted product.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,3-dimethyl-N-(4-methylcyclohexyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Formation of substituted pyrazoles.

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

Chemistry

In chemistry, 4-bromo-1,3-dimethyl-N-(4-methylcyclohexyl)-1H-pyrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. It serves as a lead compound for the development of new drugs and therapeutic agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical agent. Its ability to interact with specific biological targets makes it a candidate for drug development in various therapeutic areas.

Industry

In the industrial sector, this compound is used in the development of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-bromo-1,3-dimethyl-N-(4-methylcyclohexyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-bromo-1,3-dimethyl-N-(4-methylcyclohexyl)-1H-pyrazole-5-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H20BrN3O

Molecular Weight

314.22 g/mol

IUPAC Name

4-bromo-2,5-dimethyl-N-(4-methylcyclohexyl)pyrazole-3-carboxamide

InChI

InChI=1S/C13H20BrN3O/c1-8-4-6-10(7-5-8)15-13(18)12-11(14)9(2)16-17(12)3/h8,10H,4-7H2,1-3H3,(H,15,18)

InChI Key

FOKUQIKXBOCJNY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=C(C(=NN2C)C)Br

Origin of Product

United States

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